molecular formula C15H15ClN2O2 B1481456 Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate CAS No. 2098004-18-1

Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate

Cat. No. B1481456
CAS RN: 2098004-18-1
M. Wt: 290.74 g/mol
InChI Key: CCAUBOZDGYCYFP-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate, also known as 3CEPC, is an organic compound that has been used in a variety of scientific research applications. It is a chlorinated derivative of pyridazine, a six-member heterocyclic ring that is composed of four nitrogen atoms, one carbon atom, and one chlorine atom. 3CEPC is a colorless solid that has a melting point of 93-94°C and is soluble in water and a variety of organic solvents. It is a relatively new compound that has been studied for its potential use in a variety of applications, including drug discovery, drug synthesis, and materials science.

Scientific Research Applications

Herbicidal Activities

Research has demonstrated the synthesis and herbicidal activities of novel pyridazine derivatives, which exhibit bleaching and herbicidal activities against dicotyledonous plants. These compounds, synthesized from similar ethyl carboxylate precursors, have shown to inhibit chlorophyll synthesis at low concentrations and exhibit comparable or superior efficacy to commercial herbicides (Han Xu et al., 2008).

Antimicrobial Evaluation

Novel pyrimidine derivatives synthesized using ethyl carboxylates as starting materials have been evaluated for their antimicrobial properties. These studies involve the synthesis of various heterocyclic compounds, including pyridazines, and their subsequent testing for antimicrobial efficacy (A. Farag et al., 2008).

Heterocyclic Synthesis

Ethyl carboxylate compounds have been used as precursors in the synthesis of a wide range of heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives. These syntheses are part of ongoing research into the development of novel compounds with potential applications in pharmaceuticals and materials science (R. Mohareb et al., 2004).

Synthesis of Metabolites

Studies have also focused on the synthesis of metabolites of certain ethyl carboxylate compounds, highlighting the importance of these chemical transformations in understanding drug metabolism and developing new therapeutic agents (M. Mizuno et al., 2006).

Anticancer Activity

Further research has explored the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, demonstrating the potential for ethyl carboxylate derivatives in the development of anticancer drugs. These compounds have been tested for their activity against colon cancer cell lines, with several showing potent activity (M. Abdel-Motaal et al., 2020).

properties

IUPAC Name

ethyl 3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-3-10-5-7-11(8-6-10)13-9-12(14(16)18-17-13)15(19)20-4-2/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAUBOZDGYCYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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